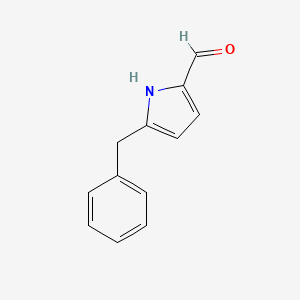

5-benzyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Benzyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C12H11NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzyl-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyrrole derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrole, followed by the addition of benzyl bromide to form the benzylated pyrrole. The resulting compound is then subjected to formylation using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 2-position of the pyrrole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 5-Benzyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: 5-benzyl-1H-pyrrole-2-carboxylic acid.

Reduction: 5-benzyl-1H-pyrrole-2-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Benzyl-1H-pyrrole-2-carbaldehyde (C₁₂H₁₁NO) features a five-membered aromatic heterocyclic ring containing one nitrogen atom, with a benzyl group attached to the nitrogen and an aldehyde group at the second position of the pyrrole ring. Its molecular weight is approximately 185.22 g/mol, making it suitable for various chemical reactions and interactions.

Chemistry

This compound serves as a key intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Synthesis of Heterocycles : The compound facilitates the creation of various heterocyclic compounds, which are crucial in pharmaceuticals.

- Natural Product Analog Synthesis : It is used to develop analogs of naturally occurring compounds, enhancing their biological activity.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Aldehyde to Acid | 5-Benzyl-1H-Pyrrole-2-carboxylic acid |

| Reduction | Aldehyde to Alcohol | 5-Benzyl-1H-Pyrrole-2-methanol |

| Substitution | Electrophilic Substitution | Various substituted pyrrole derivatives |

Biology

In biological research, this compound is utilized for:

- Drug Discovery : It acts as a building block for developing bioactive molecules, including potential pharmaceuticals targeting various diseases.

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

Research indicates that related pyrrole derivatives have demonstrated low minimum inhibitory concentrations (MIC < 0.016 μg/mL) against Mycobacterium tuberculosis, suggesting that modifications to the structure of this compound could enhance its efficacy.

Industry

In industrial applications, this compound is used in:

- Advanced Materials Production : It plays a role in synthesizing polymers and dyes, contributing to materials science innovations.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrrole derivatives to assess its potential in drug development.

Table 2: Comparative Biological Activity of Pyrrole Derivatives

| Compound | Structure Type | Notable Activity | MIC (μg/mL) |

|---|---|---|---|

| 1-Benzyl-1H-indole-2-carbaldehyde | Indole derivative | Variable reactivity | N/A |

| 1-Benzyl-1H-pyrrole-3-carbaldehyde | Pyrrole derivative | Different chemical properties | N/A |

| 5-Benzyl-1H-pyrrole-2-carboxylic acid | Oxidized form | Altered reactivity and applications | N/A |

Case Studies and Research Findings

Recent studies have focused on modifying the structure of this compound to enhance its biological activity:

- Synthesis of Novel Derivatives : Research has shown that introducing bulky substituents or electron-withdrawing groups can significantly improve antibacterial potency against M. tuberculosis.

- Multicomponent Reactions : Innovative synthetic methods involving multicomponent reactions have been developed to create new pyrrole derivatives efficiently.

Mecanismo De Acción

The mechanism of action of 5-benzyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

5-Benzyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

5-Benzyl-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

5-Benzyl-1H-pyrrole-2-nitrile: Similar structure but with a nitrile group instead of an aldehyde.

Uniqueness: 5-Benzyl-1H-pyrrole-2-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo specific reactions that other similar compounds cannot. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Actividad Biológica

5-Benzyl-1H-pyrrole-2-carbaldehyde is a compound belonging to the pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Overview of Pyrrole Derivatives

Pyrrole derivatives, including this compound, are known for their significant roles in medicinal chemistry. They exhibit a range of biological activities such as antiviral, anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties . These compounds have been isolated from various natural sources including fungi and plants, indicating their potential as bioactive molecules .

Target and Mode of Action

The biological activity of this compound is attributed to its ability to interact with multiple biological targets. Pyrrole derivatives typically bind with high affinity to various receptors, influencing numerous biochemical pathways. The compound's mode of action may involve:

- Antiviral Activity : Interference with viral replication processes.

- Anticancer Properties : Induction of apoptosis in cancer cells through modulation of signaling pathways.

- Antimicrobial Effects : Disruption of bacterial cell walls or inhibition of essential enzymes.

Biological Activities

The following table summarizes the documented biological activities of this compound:

| Biological Activity | Description |

|---|---|

| Antiviral | Inhibits viral replication in vitro. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Antimicrobial | Effective against a range of bacteria and fungi. |

| Anti-inflammatory | Reduces inflammation markers in cellular models. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress. |

Anticancer Activity

A study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cells through apoptosis induction. The mechanism involved the activation of caspase pathways, suggesting its potential as a lead compound for developing anticancer therapies .

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against various bacterial strains including Staphylococcus aureus and Escherichia coli. The study revealed that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent.

Research indicates that pyrrole derivatives can be synthesized through various methods, including acid-catalyzed condensation reactions involving glucose and amino acids. The stability and degradation profiles of this compound have not been extensively studied; however, preliminary findings suggest it maintains stability under physiological conditions .

Propiedades

IUPAC Name |

5-benzyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHSCRYTTYAHKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.